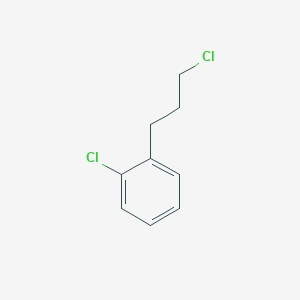

1-Chloro-2-(3-chloropropyl)benzene

説明

BenchChem offers high-quality 1-Chloro-2-(3-chloropropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-(3-chloropropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-chloro-2-(3-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCHRPAULDQGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bifunctional Orthogonality in Organic Synthesis: A Technical Guide to 1-Chloro-2-(3-chloropropyl)benzene

Executive Summary

In the landscape of modern drug development and advanced materials synthesis, bifunctional building blocks are critical for constructing complex molecular architectures. 1-Chloro-2-(3-chloropropyl)benzene (CAS: 90347-04-9) is a highly versatile, differentially halogenated intermediate. By possessing both an sp3 -hybridized primary alkyl chloride and an sp2 -hybridized aryl chloride, this molecule offers a unique platform for orthogonal functionalization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity profiles, and field-proven experimental protocols designed for researchers and process chemists requiring precise, sequential molecular modifications.

Molecular Identity and Physicochemical Data

Understanding the physical and chemical parameters of 1-chloro-2-(3-chloropropyl)benzene is the first step in predicting its behavior in various solvent systems and its pharmacokinetic potential as a structural motif in active pharmaceutical ingredients (APIs). The compound exhibits high lipophilicity and zero hydrogen-bonding capacity, making it highly soluble in non-polar to moderately polar aprotic solvents (e.g., dichloromethane, DMF, THF).

Quantitative Chemical Properties

The following data summarizes the core identification and computed physicochemical metrics of the compound .

| Property | Value | Structural Significance |

| IUPAC Name | 1-chloro-2-(3-chloropropyl)benzene | Defines ortho-substitution pattern. |

| CAS Registry Number | 90347-04-9 | Unique identifier for procurement . |

| Molecular Formula | C9H10Cl2 | Indicates a di-halogenated system. |

| Molecular Weight | 189.08 g/mol | Low molecular weight, ideal for API elaboration. |

| XLogP3 (Lipophilicity) | 3.8 | High hydrophobicity; requires organic solvents for reactions. |

| Topological Polar Surface Area | 0 Ų | Complete absence of polar surface area; highly membrane-permeable. |

| Rotatable Bonds | 3 | Provides conformational flexibility in the propyl chain. |

| Exact Mass | 188.0159557 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

Note: While exact empirical boiling points depend on ambient distillation pressure, predictive models based on structural analogs (e.g., 1-chloro-2-propylbenzene) place its boiling point in the range of 240–260 °C at standard atmospheric pressure.

Mechanistic Insights into Orthogonal Reactivity

The true value of 1-chloro-2-(3-chloropropyl)benzene lies in its orthogonal reactivity . In organic synthesis, orthogonality refers to the ability to selectively address one functional group without interfering with another.

-

The Alkyl Chloride ( sp3 C-Cl): Located at the terminus of the propyl chain, this primary chloride is highly susceptible to Bimolecular Nucleophilic Substitution ( SN2 ). The lack of steric hindrance allows nucleophiles (amines, thiolates, cyanides) to attack the anti-bonding σ∗ orbital with low activation energy.

-

The Aryl Chloride ( sp2 C-Cl): The chlorine atom attached directly to the benzene ring is inert to standard SN2 conditions. The sp2 carbon-chlorine bond is shorter and stronger due to partial double-bond character (resonance with the aromatic π -system), and the electron-rich aromatic ring electrostatically repels incoming nucleophiles. Activation of this bond strictly requires transition-metal catalysis (e.g., Palladium or Nickel) to facilitate oxidative addition.

This intrinsic energy barrier difference dictates the synthetic strategy: always functionalize the alkyl chain first, followed by the aryl ring.

Orthogonal reactivity pathways of 1-chloro-2-(3-chloropropyl)benzene.

Validated Experimental Protocols

To ensure scientific integrity, the following protocol for the selective amination of the alkyl chloride is designed as a self-validating system . Every step includes causality for the experimental choices and built-in quality control checks.

Protocol: Selective SN2 Amination of the Propyl Chain

Objective: Displace the primary alkyl chloride with a secondary amine while preserving the aryl chloride for downstream cross-coupling.

Causality of Reagent Selection:

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF solvates cations (from the base) while leaving nucleophilic anions bare and highly reactive, accelerating the SN2 pathway.

-

Base: Potassium carbonate ( K2CO3 ). A mild, insoluble inorganic base that acts as an acid scavenger (neutralizing generated HCl) without acting as a competing nucleophile.

-

Temperature: 60 °C. Mild heating provides enough kinetic energy to overcome the SN2 activation barrier but is kept strictly below 90 °C to prevent unwanted E2 elimination (alkene formation).

Step-by-Step Methodology:

-

Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, suspend 2.0 equivalents of finely powdered anhydrous K2CO3 in 10 mL of anhydrous DMF.

-

Substrate Addition: Add 1.0 equivalent (e.g., 5.0 mmol) of 1-chloro-2-(3-chloropropyl)benzene to the suspension.

-

Nucleophile Introduction: Dropwise add 1.1 equivalents of the desired secondary amine. The slight excess ensures complete conversion of the alkyl chloride without complicating purification.

-

Thermal Activation: Heat the reaction mixture to 60 °C under continuous magnetic stirring.

-

Self-Validating In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS.

-

Validation Check: The reaction is complete when the starting material peak ( m/z 188) disappears. Crucially, the product mass spectrum must retain an M and M+2 isotopic pattern in a 3:1 ratio, confirming that exactly one chlorine atom (the aryl chloride) remains intact.

-

-

Aqueous Quench & Extraction: Cool to room temperature. Pour the mixture into 50 mL of ice-cold distilled water to dissolve the inorganic salts and crash out the organic product. Extract with ethyl acetate ( 3×20 mL).

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel flash chromatography if trace amine remains.

Step-by-step experimental workflow for selective alkyl substitution.

Downstream Applications

Once the propyl chain is successfully functionalized, the remaining aryl chloride serves as a robust handle for Palladium-catalyzed cross-coupling reactions . Because aryl chlorides are notoriously sluggish compared to aryl bromides or iodides, specialized electron-rich, sterically bulky phosphine ligands (such as XPhos or RuPhos) and elevated temperatures (typically 90–110 °C in 1,4-dioxane) are required to facilitate the oxidative addition of the Pd(0) catalyst into the sp2 C-Cl bond. This allows for the subsequent installation of aryl rings (Suzuki-Miyaura coupling) or complex amines (Buchwald-Hartwig amination), finalizing the synthesis of the target pharmacophore.

References

An In-depth Technical Guide to the Formation of 1-Chloro-2-(3-chloropropyl)benzene in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of 1-Chloro-2-(3-chloropropyl)benzene, a key intermediate in the development of various pharmaceutical and specialty chemical products. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic considerations and experimental details of its synthesis. The guide will focus on a logical and efficient multi-step synthesis, beginning with readily available starting materials and proceeding through key transformations including Friedel-Crafts acylation, reduction, and chlorination. Each step is elucidated with a detailed mechanistic explanation, supported by authoritative references, and accompanied by a comprehensive experimental protocol.

Introduction and Strategic Overview

The synthesis of 1-Chloro-2-(3-chloropropyl)benzene presents a unique challenge due to the presence of two distinct chloro-substituents on the benzene ring and the alkyl chain. A retrosynthetic analysis suggests that a convergent approach, where the chlorinated benzene ring and the three-carbon side chain are coupled, is a viable strategy. However, to avoid potential side reactions and to ensure regiochemical control, a linear synthesis commencing with chlorobenzene is often preferred.

This guide will detail a robust three-step synthetic sequence:

-

Friedel-Crafts Acylation of Chlorobenzene: This initial step introduces the three-carbon backbone onto the aromatic ring.

-

Reduction of the Aryl Ketone: The carbonyl group of the resulting ketone is then reduced to a methylene group.

-

Conversion of a Terminal Alcohol to an Alkyl Chloride: The final step involves the transformation of a terminal hydroxyl group into the desired chloro-substituent.

This strategic pathway is designed to maximize yield and purity while utilizing well-established and scalable chemical transformations.

Mechanistic Elucidation of the Synthetic Pathway

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting. This section provides a detailed, step-by-step mechanistic description of each transformation.

Step 1: Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride

The synthesis commences with the Friedel-Crafts acylation of chlorobenzene using succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms 3-(2-chlorobenzoyl)propanoic acid.

The mechanism proceeds as follows:

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, rendering the adjacent carbonyl carbon highly electrophilic. This complex can then rearrange to form a resonance-stabilized acylium ion.[1][2]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic acylium ion. The chloro-substituent is an ortho-, para-director; however, due to steric hindrance from the chloro group and the acyl chain, the para-substituted product is typically favored.[3] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]

Diagram of the Friedel-Crafts Acylation Mechanism:

Caption: Conversion of alcohol to alkyl chloride.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and available equipment.

Synthesis of 3-(2-chlorophenyl)propanoic acid

This procedure is adapted from a known synthesis of the target intermediate.

[5]1. Reaction Setup: In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a thermometer, add 85% formic acid (8 mL, 180 mmol). 2. Reagent Addition: Cool the solution to 5°C and slowly add triethylamine (2.7 mL, 27 mmol) dropwise, ensuring the temperature remains below 10°C. 3. Starting Material Addition: Add 2-chlorobenzaldehyde (2.5 g, 18 mmol) and cyclic (sub)isopropyl malonate (3.1 g, 18 mmol) to the flask. 4. Reaction: Heat the mixture to 80°C and stir for 4 hours. 5. Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of cold water. 6. Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). 7. Washing: Wash the combined organic layers with 1 M HCl (2 x 30 mL) and then with brine (1 x 30 mL). 8. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 9. Purification: The crude product can be purified by recrystallization from a mixture of chloroform and petroleum ether to yield 3-(2-chlorophenyl)propanoic acid.

Synthesis of 3-(2-chlorophenyl)propan-1-ol

This is a general procedure for the reduction of a carboxylic acid using LiAlH₄.

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

-

Addition of Carboxylic Acid: Dissolve 3-(2-chlorophenyl)propanoic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filtration: Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

-

Workup: Combine the filtrate and the ether washings, and dry over anhydrous magnesium sulfate.

-

Concentration: Remove the solvent by rotary evaporation to yield the crude 3-(2-chlorophenyl)propan-1-ol, which can be purified by flash column chromatography if necessary.

Synthesis of 1-Chloro-2-(3-chloropropyl)benzene

This protocol is a general method for the conversion of a primary alcohol to an alkyl chloride using thionyl chloride.

[6]1. Reaction Setup: In a well-ventilated fume hood, place 3-(2-chlorophenyl)propan-1-ol (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. 2. Reagent Addition: Slowly add thionyl chloride (1.2-1.5 equivalents) to the alcohol at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. 3. Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. 4. Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. 5. Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL). 6. Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. 7. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. 8. Purification: The crude 1-Chloro-2-(3-chloropropyl)benzene can be purified by vacuum distillation.

Data Presentation

The following table summarizes the key physical and chemical properties of the target molecule and its immediate precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-(2-chlorophenyl)propan-1-ol | C₉H₁₁ClO | 170.64 | Pale-yellow to Yellow-brown Liquid |

| 1-Chloro-2-(3-chloropropyl)benzene | C₉H₁₀Cl₂ | 189.08 | Not readily available |

Note: Experimental data for the final product is not widely published. The appearance is predicted to be a colorless to pale yellow oil.

Conclusion

The synthesis of 1-Chloro-2-(3-chloropropyl)benzene can be effectively achieved through a well-designed three-step sequence involving Friedel-Crafts acylation, reduction, and chlorination. This guide has provided a detailed mechanistic framework and adaptable experimental protocols for each of these transformations. A thorough understanding of the underlying chemical principles is essential for the successful implementation and optimization of this synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for pharmaceutical and industrial applications.

References

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-(3-chloropropyl)benzene. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-chloro-2-[(3-chloropropyl)sulfanyl]benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-chloropropyl)-. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

Scribd. (n.d.). Friedel Craft Acylation. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-chloropropyl)-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

NIST. (n.d.). 3-(2-Chlorophenyl)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Chlorophenyl)propanoic acid. Retrieved from [Link]

-

SciELO. (n.d.). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Retrieved from [Link]

- Google Patents. (n.d.). CN105198693A - Preparation method of 1-chlorine-3-phenyl propane.

-

Allen. (n.d.). Conversion of Propanoic acid to propan-1-ol. Retrieved from [Link]

-

Chegg.com. (2023, November 21). Solved Example 1 Design a synthesis to convert propan-1-ol. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3 [chemicalbook.com]

- 6. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents [patents.google.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Data of 1-Chloro-2-(3-chloropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-chloro-2-(3-chloropropyl)benzene. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages high-fidelity predicted NMR data, supported by comparative analysis with structurally analogous compounds. The content herein is designed to serve as a valuable resource for structural elucidation, purity assessment, and quality control in a research and development setting.

Introduction: The Structural Significance of 1-Chloro-2-(3-chloropropyl)benzene

1-Chloro-2-(3-chloropropyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom and a 3-chloropropyl side chain at the ortho position. The precise substitution pattern and the conformational flexibility of the propyl chain give rise to a unique spectroscopic signature. NMR spectroscopy is an indispensable, non-destructive technique for the unambiguous structural confirmation of such molecules.[1] This guide will dissect the predicted ¹H and ¹³C NMR spectra, offering a detailed rationale for the observed chemical shifts and coupling patterns based on fundamental NMR principles.

The molecular structure of 1-chloro-2-(3-chloropropyl)benzene, with the IUPAC numbering for the carbon atoms of the benzene ring and Greek lettering for the propyl chain, is presented below.

Caption: Molecular structure of 1-chloro-2-(3-chloropropyl)benzene.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of 1-chloro-2-(3-chloropropyl)benzene in deuterated chloroform (CDCl₃) at 400 MHz provides distinct signals for the aromatic and the aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~ 7.38 | Doublet (d) | 1H | H-6 | ~ 7.8 |

| ~ 7.22 | Multiplet (m) | 2H | H-4, H-5 | - |

| ~ 7.18 | Doublet (d) | 1H | H-3 | ~ 7.6 |

| ~ 3.61 | Triplet (t) | 2H | H-γ (-CH₂-Cl) | ~ 6.5 |

| ~ 2.88 | Triplet (t) | 2H | H-α (Ar-CH₂-) | ~ 7.5 |

| ~ 2.12 | Quintet | 2H | H-β (-CH₂-CH₂-CH₂-) | ~ 7.0 |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.1-7.4 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern, giving rise to a complex multiplet system. The electron-withdrawing nature of the chlorine atom and the alkyl chain influences the chemical shifts of the adjacent protons. The protons ortho and para to the chlorine atom are expected to be the most deshielded.

-

Aliphatic Region (2.0-3.7 ppm):

-

The triplet at approximately 3.61 ppm is assigned to the methylene protons (H-γ) directly attached to the chlorine atom on the propyl chain. The electronegativity of the chlorine causes a significant downfield shift. This signal appears as a triplet due to coupling with the adjacent methylene protons (H-β).

-

The triplet at around 2.88 ppm corresponds to the benzylic protons (H-α). These protons are deshielded by the aromatic ring and are split into a triplet by the neighboring methylene protons (H-β).

-

The signal around 2.12 ppm is attributed to the central methylene protons (H-β) of the propyl chain. Being coupled to both the α and γ methylene groups (a total of four neighboring protons), this signal is expected to appear as a quintet (or a multiplet if the coupling constants are different).

-

Predicted ¹³C NMR Spectroscopic Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ at 100 MHz is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 138.7 | C-2 |

| ~ 134.2 | C-1 |

| ~ 131.1 | C-6 |

| ~ 129.8 | C-4 |

| ~ 128.3 | C-5 |

| ~ 127.2 | C-3 |

| ~ 44.8 | C-γ (-CH₂-Cl) |

| ~ 33.5 | C-α (Ar-CH₂-) |

| ~ 31.8 | C-β (-CH₂-CH₂-CH₂-) |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Region (127-139 ppm): The six aromatic carbons are all chemically distinct. The carbons directly attached to the substituents (C-1 and C-2) are quaternary and typically have lower intensities in the spectrum. Their chemical shifts are significantly influenced by the electronic effects of the chlorine and alkyl substituents. The carbon bearing the chlorine (C-1) is expected around 134.2 ppm, while the carbon attached to the propyl chain (C-2) is predicted at approximately 138.7 ppm. The remaining four aromatic carbons (C-3 to C-6) will have chemical shifts in the typical aromatic region, with their precise values determined by their position relative to the substituents.

-

Aliphatic Region (31-45 ppm):

-

The carbon atom of the methylene group attached to the chlorine (C-γ) is the most deshielded of the aliphatic carbons, with a predicted chemical shift of around 44.8 ppm.

-

The benzylic carbon (C-α) is predicted to appear at approximately 33.5 ppm.

-

The central methylene carbon (C-β) is the most shielded of the propyl chain carbons, with an expected chemical shift of about 31.8 ppm.

-

Comparative Analysis with Analogous Structures

To lend credence to the predicted data, it is instructive to compare it with the experimental NMR data of structurally related compounds.

-

o-Chlorotoluene: The aromatic signals of o-chlorotoluene provide a good reference for the substituted benzene ring in the target molecule.[2][3][4][5]

-

(3-Chloropropyl)benzene: This compound is an excellent model for the propyl side chain.[6][7][8][9][10][11] Experimental data for (3-chloropropyl)benzene shows the terminal -CH₂Cl protons at ~3.5 ppm, the benzylic -CH₂- protons at ~2.7 ppm, and the central -CH₂- protons at ~2.0 ppm, which aligns well with the predicted values for our target molecule.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1-chloro-2-(3-chloropropyl)benzene.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present. The sample height should be between 4 and 5 cm.

-

Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.

Caption: Workflow for NMR sample preparation.

Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual sample changer.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are usually required due to the lower natural abundance of ¹³C.

-

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.[1]

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.[1]

-

Referencing: The chemical shift axis is calibrated using the internal standard (TMS at 0.00 ppm) or the residual solvent signal (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: For ¹H NMR, the area under each signal is integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the precise chemical shift of each peak is identified.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for 1-chloro-2-(3-chloropropyl)benzene. By combining theoretical predictions with comparative analysis and established experimental protocols, this document serves as a robust resource for scientists engaged in the synthesis, characterization, and application of this and related compounds. The detailed interpretation of the spectra, grounded in fundamental principles of NMR, offers a clear roadmap for structural verification and quality control.

References

-

How To Prepare And Run An NMR Sample. (2025, July 24). News. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

1-Chloro-3-phenylpropane - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Basic 1D-NMR Data Processing. MetaboLabPy. [Link]

-

o-Chlorotoluene. SpectraBase. [Link]

-

Analyzing NMR data. NMR tutorials. [Link]

-

Introduction to NMR data processing and analysis with Origin. FSU Jena. [Link]

-

Basics on Arrayed-NMR and Data Analysis. Mestrelab Resources. [Link]

-

1 H-NMR data of chloromethylcatechols formed from 2-and 3-chlorotoluene. ResearchGate. [Link]

-

2-Chlorotoluene. PubChem. [Link]

-

Supporting Information. American Chemical Society. [Link]

-

4-Chlorotoluene. PubChem. [Link]

-

Solved Interpret the 1H-NMR spectrum and assign the correct. Chegg.com. [Link]

-

1-chloro-3-phenyl Propane Carbon-13 DEPT. Wired Chemist. [Link]

-

p-Chlorotoluene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

Predict 13C carbon NMR spectra. nmrdb.org. [Link]

-

CASPRE - 13C NMR Predictor. caspre.ca. [Link]

-

1-chloro-3-phenyl Propane Proton. Wired Chemist. [Link]

-

Interpreting the 13C NMR spectrum of 1-chloropropane. Doc Brown. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

1-chloropropane low high resolution 1H proton nmr spectrum. Doc Brown. [Link]

-

1-Chloro-3-phenylpropane (99%). Amerigo Scientific. [Link]

Sources

- 1. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 2. Visualizer loader [nmrdb.org]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. Predict NMR spectra from your website [nmrdb.org]

- 6. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]

- 7. Free NMR prediction | petermr's blog [blogs.ch.cam.ac.uk]

- 8. Visualizer loader [nmrdb.org]

- 9. acdlabs.com [acdlabs.com]

- 10. CASCADE [nova.chem.colostate.edu]

- 11. Simulate and predict NMR spectra [nmrdb.org]

Thermodynamic stability and boiling point of 1-Chloro-2-(3-chloropropyl)benzene

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 1-Chloro-2-(3-chloropropyl)benzene

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

1-Chloro-2-(3-chloropropyl)benzene is a disubstituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. An in-depth understanding of its physicochemical properties, specifically its thermodynamic stability and boiling point, is paramount for its safe handling, process optimization, and reaction design. This technical guide provides a comprehensive analysis of these core properties. In the absence of extensive experimental literature for this specific molecule, this paper synthesizes data from analogous compounds, theoretical principles, and established analytical protocols to provide a robust predictive framework. We will explore the structural factors governing its stability, outline validated experimental methodologies for its characterization, and present predicted values to guide laboratory practice.

Introduction and Molecular Overview

1-Chloro-2-(3-chloropropyl)benzene possesses a unique structural arrangement, combining an aromatic chlorine substituent with an aliphatic chloropropyl side chain. This configuration imparts a specific electronic and steric profile that dictates its reactivity and physical properties. The aromatic chlorine atom deactivates the benzene ring towards electrophilic substitution via its inductive effect, while the propyl chain introduces conformational flexibility. The terminal chlorine on the alkyl chain serves as a reactive site for nucleophilic substitution, making the molecule a versatile building block.

Table 1: Core Physicochemical Properties of 1-Chloro-2-(3-chloropropyl)benzene

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C₉H₁₀Cl₂ | PubChem[1] |

| Molecular Weight | 189.08 g/mol | PubChem[1] |

| IUPAC Name | 1-chloro-2-(3-chloropropyl)benzene | PubChem[1] |

| CAS Number | 90347-04-9 | American Elements[2] |

| Calculated LogP | 3.8 | PubChem[1] |

| Appearance | (Expected) Colorless to light yellow liquid | Inferred from similar compounds[3][4] |

Boiling Point Analysis: Theoretical and Experimental Approaches

The boiling point is a critical parameter for purification, reaction temperature control, and assessing a compound's volatility. It is fundamentally governed by the strength of intermolecular forces, which for this molecule include van der Waals forces (dipole-dipole and London dispersion forces).

Predicted Boiling Point

-

(3-Chloropropyl)benzene (C₉H₁₁Cl): This related compound, lacking the aromatic chlorine, has a reported normal boiling point of 219.6 °C (492.7 K).[5]

-

1-Chloro-2-ethylbenzene (C₈H₉Cl): This molecule has a shorter alkyl chain and boils at approximately 183-185 °C.[6]

-

Effect of Additional Chlorine: The introduction of a second chlorine atom, particularly on the aromatic ring, significantly increases the molecular weight and enhances dipole-dipole interactions, which is expected to raise the boiling point compared to (3-chloropropyl)benzene.

Based on these comparisons and Quantitative Structure-Property Relationship (QSPR) models that correlate molecular structure with physical properties, the normal boiling point of 1-Chloro-2-(3-chloropropyl)benzene is predicted to be in the range of 240-255 °C .[7][8]

Experimental Protocol for Boiling Point Determination

Given the predicted high boiling point, thermal decomposition during measurement at atmospheric pressure is a significant risk.[9] Therefore, the standard and most trustworthy method involves distillation under reduced pressure.

Methodology: Micro-Boiling Point Determination under Reduced Pressure

This protocol provides a self-validating system for accurate measurement while minimizing thermal stress on the compound.

-

Apparatus Setup:

-

Assemble a micro-distillation apparatus using a small round-bottom flask (e.g., 10 mL), a Claisen adapter, a micro-distillation head with a condenser, and a receiving flask.

-

Place a magnetic stir bar in the flask and add a small sample (1-2 mL) of purified 1-Chloro-2-(3-chloropropyl)benzene.

-

Insert a calibrated thermometer or thermocouple so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This placement is critical for measuring the temperature of the vapor in equilibrium with the liquid.

-

Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to accurately measure the pressure.

-

-

Procedure:

-

Begin gentle stirring and slowly evacuate the system to a stable, desired pressure (e.g., 10 mmHg). A stable pressure is essential for an accurate reading.[10][11]

-

Gently heat the flask using a heating mantle or oil bath.

-

Observe the formation of a reflux ring of condensate on the walls of the apparatus. The temperature should be recorded when this ring stabilizes at the level of the thermometer bulb.

-

The boiling point is the temperature at which a steady rate of distillation is observed and the temperature reading remains constant.

-

-

Correction to Atmospheric Pressure:

-

The observed boiling point at reduced pressure can be converted to the normal boiling point (at 760 mmHg) using a pressure-temperature nomograph. This is a standard and authoritative tool in organic chemistry for this purpose.[12]

-

Caption: Proposed primary thermal decomposition pathway for the title compound.

Experimental Protocol for Assessing Thermal Stability

To quantitatively assess thermal stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the industry-standard techniques. This dual approach provides a comprehensive and self-validating profile of the material's behavior under thermal load.

Methodology: DSC/TGA Analysis

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 3-5 mg) into a standard aluminum TGA/DSC pan.

-

Ensure the sample is representative and pure to avoid artifacts from impurities.

-

-

Instrument Setup (TGA):

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative decomposition.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition point (e.g., 400 °C).

-

-

Instrument Setup (DSC):

-

Place a similarly prepared and weighed sample, hermetically sealed in an aluminum pan, into the DSC cell alongside an empty reference pan.

-

Use an identical temperature program and inert atmosphere as the TGA analysis. [13]

-

-

Data Analysis and Interpretation:

-

TGA Curve: The TGA will produce a plot of mass versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

-

DSC Thermogram: The DSC will plot heat flow versus temperature. An exothermic peak (release of heat) coinciding with the mass loss observed in the TGA confirms a decomposition event and quantifies the energy released. [13]The absence of significant exothermic events before the boiling point under atmospheric pressure would indicate good thermal stability for distillation.

-

Safety and Handling Considerations

While specific toxicological data for 1-Chloro-2-(3-chloropropyl)benzene is scarce, data from analogous compounds must be used to establish safe handling protocols.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. [3]* Thermal Decomposition Products: Upon heating to decomposition, it is expected to emit toxic and corrosive fumes, primarily hydrogen chloride (HCl) gas. [9]* Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid heating under atmospheric pressure near the predicted boiling point to prevent decomposition. Use vacuum distillation for purification. [9]

-

Conclusion

This guide establishes a foundational understanding of 1-Chloro-2-(3-chloropropyl)benzene's boiling point and thermodynamic stability. While direct experimental values are not published, a scientifically rigorous estimation places the normal boiling point in the 240-255 °C range . The molecule's stability is governed by the aliphatic C-Cl bond, with thermal decomposition likely proceeding via HCl elimination. The detailed experimental protocols provided herein offer a clear and authoritative pathway for researchers to determine these critical parameters accurately and safely, enabling the confident use of this versatile chemical intermediate in further research and development.

References

- University of Calgary. (n.d.). Micro-boiling point measurement - Chemistry. Retrieved from University of Calgary Chemistry Department.

- University of Wisconsin-Madison. (n.d.). 14.

- Queensland University of Technology. (n.d.). Reduced pressure boiling. QUT.

- BOC Sciences. (n.d.). MSDS of 1-Chloro-2-(3-chloropropyl)-5-nitrobenzene. BOC Sciences.

- PubChem. (n.d.). 1-Chloro-2-(3-chloropropyl)benzene.

- ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.

- American Elements. (n.d.). 1-chloro-2-(3-chloropropyl)benzene.

- Fisher Scientific. (n.d.).

- Katritzky, A. R., et al. (1998). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship.

- BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-2-(dichloromethyl)benzene.

- NIST. (n.d.). Benzene, (3-chloropropyl)-. NIST Chemistry WebBook.

- Al-Ghamdi, A. S. (2012). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Journal of King Saud University - Science.

- Alfa Chemistry. (n.d.). CAS 608-23-1 1-Chloro-2,3-dimethylbenzene.

-

Saini, A., et al. (2026). A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f]t[10]riazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development.

- Jeevanandham, R., et al. (2014). Thermal decomposition of 1-chloropropane behind the reflected shock waves in the temperature range of 1015–1220 K. Journal of Chemical Sciences.

- Doughty, A. M., et al. (2025). Pyrolysis Reactions of (2-Chloroethyl)benzene. The Journal of Physical Chemistry A.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-ethyl- (CAS 89-96-3).

Sources

- 1. 1-Chloro-2-(3-chloropropyl)benzene | C9H10Cl2 | CID 12932081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. fishersci.com [fishersci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Benzene, (3-chloropropyl)- [webbook.nist.gov]

- 6. Benzene, 1-chloro-2-ethyl- (CAS 89-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 11. cms.qut.edu.au [cms.qut.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Chloro-2-(3-chloropropyl)benzene Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-chloro-2-(3-chloropropyl)benzene scaffold is a key synthetic intermediate possessing two reactive chlorine sites that allow for extensive chemical modification. This guide provides a comprehensive review of the synthesis, reactivity, and derivatization of this scaffold. It further explores the structure-activity relationships (SAR) and applications of its analogs in medicinal chemistry, highlighting their potential in developing novel therapeutic agents. Detailed experimental protocols, data-driven visualizations, and a thorough survey of the current literature are presented to empower researchers in the field of drug discovery.

Introduction to the 1-Chloro-2-(3-chloropropyl)benzene Scaffold

The 1-chloro-2-(3-chloropropyl)benzene molecule, with the chemical formula C₉H₁₀Cl₂, is a disubstituted benzene ring featuring both an aromatic chloro substituent and a 3-chloropropyl side chain.[1][2] Its significance in synthetic and medicinal chemistry stems from its dual reactivity. The aliphatic chlorine is susceptible to nucleophilic substitution, while the aromatic ring can undergo further electrophilic substitution, providing multiple avenues for structural diversification. This versatility makes it an attractive starting point for building complex molecular architectures and exploring new chemical spaces in drug discovery.[3]

1.1 Chemical Properties and Significance

The core structure consists of a benzene ring substituted at the 1 and 2 positions. The IUPAC name is 1-chloro-2-(3-chloropropyl)benzene.[1] The two chlorine atoms exhibit differential reactivity:

-

Aliphatic Chlorine: Located on the propyl chain, this primary chloride is a good leaving group, making it an ideal site for S_N2 reactions to introduce a wide variety of functional groups (e.g., amines, azides, thiols, cyanides).

-

Aromatic Chlorine: Directly attached to the benzene ring, this chlorine is relatively unreactive towards nucleophilic substitution but acts as an ortho-, para-director for subsequent electrophilic aromatic substitution reactions. It also influences the electronic properties of the ring.

This differential reactivity is the cornerstone of its utility, allowing for sequential and controlled modifications to generate diverse libraries of compounds for biological screening.

Synthetic Pathways and Methodologies

The synthesis of the 1-chloro-2-(3-chloropropyl)benzene core and its subsequent derivatization are critical for accessing its analogs. The most common approach involves a two-step sequence starting from chlorobenzene.

2.1 Synthesis of the Core Scaffold

A prevalent and efficient method for constructing the scaffold is through a Friedel-Crafts acylation followed by a reduction of the resulting ketone.

-

Step 1: Friedel-Crafts Acylation: Chlorobenzene is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The chloro group on the benzene ring is an ortho-, para-director, leading to a mixture of isomers. The para-isomer is often the major product due to reduced steric hindrance, but the desired ortho-isomer, 1-(2-chlorophenyl)-3-chloropropan-1-one, is readily formed and can be isolated.[4][5]

-

Step 2: Clemmensen or Wolff-Kishner Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene group (-CH₂-). The Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard methods to achieve this transformation without affecting the chloro substituents.

The diagram below illustrates this primary synthetic route.

Caption: Synthetic pathway to the core scaffold.

2.2 Experimental Protocol: Synthesis of 1-(2-chlorophenyl)-3-chloropropan-1-one (Friedel-Crafts Acylation)

This protocol describes a representative procedure for the first step in the synthesis.

-

Materials:

-

Chlorobenzene (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DCM and AlCl₃. Cool the suspension to 0 °C in an ice bath.

-

Add chlorobenzene to the suspension dropwise, maintaining the temperature below 5 °C.

-

Slowly add 3-chloropropionyl chloride via the dropping funnel over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice and 1 M HCl. Trustworthiness Note: This step neutralizes the Lewis acid and separates the organic product.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ortho-isomer along with the para-isomer.

-

Derivatization Strategies and Chemical Space

The true power of the 1-chloro-2-(3-chloropropyl)benzene scaffold lies in its potential for derivatization. The primary alkyl chloride is a versatile handle for introducing diverse functionalities.

Caption: Key derivatization pathways from the core scaffold.

3.1 Nucleophilic Substitution

The most straightforward derivatization involves the S_N2 reaction at the terminal carbon of the propyl chain.[6] This allows for the introduction of various nucleophiles, leading to a wide range of functional groups, including:

-

Amines: Reaction with primary or secondary amines yields substituted aminopropane derivatives. These are common motifs in pharmacologically active compounds.

-

Azides: Using sodium azide (NaN₃) introduces an azido group, which can be further reduced to a primary amine or used in "click chemistry" reactions.

-

Thiols and Sulfides: Reaction with thiols or sodium sulfide can produce thioethers.[7]

3.2 Cyclization Reactions

Intramolecular cyclization is a powerful strategy for creating rigid, fused-ring systems. For example, if an amine is first installed on the propyl chain, subsequent intramolecular Friedel-Crafts alkylation or other cyclization methods can lead to the formation of tetrahydroquinoline or other heterocyclic scaffolds.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of 1-chloro-2-(3-chloropropyl)benzene derivatives make them attractive candidates for interacting with biological targets. The presence of chlorine atoms can enhance metabolic stability and membrane permeability.[8] While direct biological activity data for the parent compound is limited, its derivatives have been explored for various therapeutic areas.

4.1 Structure-Activity Relationship (SAR) Insights

SAR studies aim to correlate changes in a molecule's structure with its biological activity.[9] For derivatives of this scaffold, key points of modification for SAR exploration include:

-

The terminal functional group on the propyl chain: Varying the nucleophile introduced (e.g., different amines, heterocycles) can drastically alter potency and selectivity.

-

Substitution on the benzene ring: Adding or changing substituents on the aromatic ring can modulate electronic properties and create new interactions with a target protein.

-

The length and nature of the linker: While the core is a propyl chain, analogs with different chain lengths (e.g., ethyl[3], butyl) can be synthesized to probe the optimal distance between the aromatic ring and the terminal functional group.

4.2 Biologically Active Analogs

The literature contains examples of related chloro-substituted compounds with significant biological activity, suggesting the potential of this scaffold.

-

Anticancer Activity: Substituted (2-nitrovinyl)benzene derivatives, which share the chloro-substituted benzene motif, have shown promise as anticancer agents by inhibiting the proteasome.[10]

-

Antibacterial Activity: Chalcones containing both hydroxyl and chlorine substituents have demonstrated moderate to high antibacterial efficacy.[11]

-

CNS Activity: The 1-phenylbenzazepine template, which can be conceptually derived from intramolecular cyclization of related structures, has been a source of Dopamine D1 Receptor antagonists.[12] Piperazinium compounds with a (3-chloro-2-hydroxy)propyl group have shown analgesic and anti-inflammatory activities.[13]

The table below summarizes the potential therapeutic applications based on analogous structures.

| Derivative Class | Potential Therapeutic Area | Rationale / Analogous Compounds |

| Terminal Amines/Amides | CNS Disorders, Cancer | Dopamine receptor ligands, Proteasome inhibitors[10][12] |

| Fused Heterocycles | CNS Disorders, Inflammation | Benzazepine-based D1 antagonists[12] |

| Thioether Analogs | Antimicrobial, Anticancer | General utility of sulfur-containing pharmacophores |

| Piperazine Derivatives | Analgesic, Anti-inflammatory | Piperazinium halides with similar side chains[13] |

4.3 The Role of Bioisosterism

In lead optimization, replacing the benzene ring with a non-aromatic, C(sp³)-rich scaffold, such as a bicyclo[1.1.1]pentane (BCP), is an emerging strategy to improve physicochemical properties like solubility and metabolic stability.[14][15][16] Researchers can apply this concept by synthesizing analogs where the 1,2-disubstituted chlorobenzene ring is replaced by a suitable BCP core, potentially leading to novel intellectual property and drug candidates with improved ADME profiles.[17]

Future Outlook and Emerging Trends

The 1-chloro-2-(3-chloropropyl)benzene scaffold remains a valuable and underexplored building block in medicinal chemistry. Future research should focus on:

-

Combinatorial Chemistry: Utilizing the dual reactivity of the scaffold to generate large, diverse libraries for high-throughput screening.

-

Asymmetric Synthesis: Developing enantioselective methods for derivatization to study the stereochemical requirements for biological activity.

-

Bioisosteric Replacement: Systematically replacing the core aromatic ring with saturated bioisosteres to create novel compounds with enhanced drug-like properties.[16]

By leveraging modern synthetic methodologies and a deeper understanding of SAR, the derivatives and analogs of 1-chloro-2-(3-chloropropyl)benzene hold significant promise for the discovery of next-generation therapeutics.

References

-

PubChem. (n.d.). 1-Chloro-2-(3-chloropropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 1-chloro-2-(3-chloropropyl)benzene. Retrieved from [Link]

-

Quora. (2024, July 7). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. Retrieved from [Link]

-

PubMed. (n.d.). [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

- Siddiqui, Z. N., & Khan, S. A. (2012). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Latin American Journal of Pharmacy, 31(7), 1066-72.

- Gomha, S. M., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 7(78), 49451-49474.

-

PMC. (2024, July 9). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Drug Design Org. (2005, May 15). Structure Activity Relationships - SAR. Retrieved from [Link]

-

PubChem. (n.d.). 1-chloro-2-[(3-chloropropyl)sulfanyl]benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-chloropropyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). BCPs as benzene bioisosteres in medicinal chemistry and methods for the.... Retrieved from [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

- Ammaji, S., & Masthanamma, S. (2021). Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives.

-

MDPI. (2023, August 11). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

Sources

- 1. 1-Chloro-2-(3-chloropropyl)benzene | C9H10Cl2 | CID 12932081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 1-chloro-2-[(3-chloropropyl)sulfanyl]benzene (C9H10Cl2S) [pubchemlite.lcsb.uni.lu]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journaljpri.com [journaljpri.com]

- 12. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist | MDPI [mdpi.com]

- 13. [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chem-space.com [chem-space.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Chloro-2-(3-chloropropyl)benzene and Its Intermediates

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. For active pharmaceutical ingredients (APIs) and their synthetic precursors, this structural information is paramount for understanding reactivity, bioavailability, and intermolecular interactions. This technical guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of 1-chloro-2-(3-chloropropyl)benzene and its synthetic intermediates. While a solved crystal structure for this specific molecule is not publicly available, this document serves as a detailed protocol and best-practice manual for researchers and drug development professionals undertaking such an analysis. We will delve into the gold-standard technique of single-crystal X-ray diffraction (SC-XRD), from crystal growth to data interpretation, providing the causal logic behind experimental choices to ensure a self-validating and robust analytical workflow.

Introduction: The Imperative of Structural Certainty

In the landscape of drug development and materials science, the unambiguous determination of a molecule's structure is a foundational requirement. For a molecule like 1-chloro-2-(3-chloropropyl)benzene, which contains a flexible propyl chain and two chlorine substituents on a benzene ring, understanding its conformational preferences and packing in the solid state is crucial. These structural features can influence everything from melting point and solubility to the molecule's ability to interact with a biological target.

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[1][2][3] This includes unit cell dimensions, bond lengths, bond angles, and the details of site-ordering.[1] This guide will walk through the necessary steps to take a newly synthesized sample of 1-chloro-2-(3-chloropropyl)benzene or its intermediates from a crystalline powder to a fully refined crystal structure.

Synthetic Intermediates of Interest

The synthesis of 1-chloro-2-(3-chloropropyl)benzene can potentially proceed through several routes, each involving key intermediates whose structural characterization can provide invaluable insight into the reaction mechanism and stereochemical outcomes. A plausible synthetic approach might involve Friedel-Crafts acylation or alkylation of chlorobenzene.

A potential synthetic pathway could involve the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride to form 1-chloro-2-(3-chloropropanoyl)benzene, followed by reduction of the ketone. The structural analysis of the ketone intermediate would be of significant interest to confirm the regioselectivity of the acylation.

Understanding the crystal structure of these intermediates is not merely an academic exercise. It can reveal the presence of polymorphs, which are different crystalline forms of the same compound that can have different physical properties. In a pharmaceutical context, identifying and controlling polymorphism is a critical aspect of drug development.

The Core Methodology: Single-Crystal X-ray Diffraction

The journey from a crystalline sample to a refined 3D structure is a meticulous process. The following sections detail the critical stages of this workflow.

The Cornerstone: Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the single crystal. This is often the most challenging and time-consuming step. A suitable crystal should be a single, unbroken lattice without any grain boundaries, typically 0.1-0.3 mm in each dimension.[4][5]

Experimental Protocol: Crystal Growth

-

Solvent Screening: Begin by screening a wide range of solvents with varying polarities to determine the solubility of the compound. The ideal solvent is one in which the compound is sparingly soluble.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is insoluble but is miscible with the solvent of the compound's solution (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer. The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.

Data Acquisition: Illuminating the Crystal Lattice

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The instrument consists of an X-ray source, the sample holder, and a detector.[1] Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by the detector.[1]

Experimental Protocol: Data Collection

-

Crystal Mounting: Under a microscope, carefully select a well-formed crystal and mount it on a glass fiber or a cryo-loop using a small amount of oil or grease.

-

Data Collection Strategy: The diffractometer software is used to determine the unit cell parameters and the crystal's orientation. A data collection strategy is then devised to measure the intensities of a large number of unique reflections.

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. For sensitive samples, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data is a set of reflection intensities. The process of converting this data into a 3D atomic model is computationally intensive and involves two main stages: structure solution and structure refinement.

-

Structure Solution: The "phase problem" is the central challenge in X-ray crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Direct methods or Patterson methods are computational techniques used to estimate the initial phases and generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and site occupancies to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics such as the R-factor.

Data Presentation and Interpretation

The final output of a successful crystal structure analysis is a wealth of quantitative data that describes the molecule's geometry and its arrangement in the crystal lattice. This data should be presented in a clear and standardized format.

Table 1: Hypothetical Crystallographic Data for 1-Chloro-2-(3-chloropropyl)benzene

| Parameter | Value |

| Chemical Formula | C₉H₁₀Cl₂ |

| Formula Weight | 189.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 11.789(5) |

| β (°) | 105.34(2) |

| Volume (ų) | 973.4(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.291 |

| Absorption Coefficient (mm⁻¹) | 0.654 |

| F(000) | 392 |

| R-factor (%) | 4.2 |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-Cl1 | 1.745(3) | C2-C1-C6 | 119.8(3) |

| C7-Cl2 | 1.798(4) | C1-C2-C3 | 120.1(3) |

| C1-C2 | 1.392(4) | C1-C2-C7 | 121.5(3) |

| C2-C7 | 1.512(4) | C2-C7-C8 | 112.4(3) |

| C7-C8 | 1.531(5) | C7-C8-C9 | 111.8(3) |

| C8-C9 | 1.525(5) | C8-C9-Cl2 | 110.9(3) |

Visualizing the Process

A clear visual representation of the workflow can aid in understanding the interconnected steps of crystal structure analysis.

Caption: Workflow for Crystal Structure Analysis.

Conclusion: The Power of a Definitive Structure

The structural elucidation of 1-chloro-2-(3-chloropropyl)benzene and its intermediates through single-crystal X-ray diffraction provides an unparalleled level of detail into their molecular architecture. This in-depth technical guide has outlined a robust and self-validating methodology for researchers and drug development professionals. By understanding the causality behind each experimental choice, from crystal growth to structure refinement, scientists can confidently determine the three-dimensional structures of their compounds of interest. This foundational knowledge is indispensable for advancing our understanding of chemical systems and for the rational design of new molecules with desired properties.

References

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

FZU. X-ray single-crystal diffraction. Retrieved from [Link]

-

Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

-

PubChem. 1-Chloro-2-(3-chloropropyl)benzene. Retrieved from [Link]

-

Doc Brown's Chemistry. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes. Retrieved from [Link]

-

Scribd. X-ray Crystallography of Benzene. Retrieved from [Link]

-

CCDC. The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

ResearchGate. (PDF) 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. Retrieved from [Link]

Sources

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. X-ray single-crystal diffraction | FZU [fzu.cz]

- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 4. Single Crystal X-Ray Diffraction Analysis - XRD - Advancing Materials [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

1-Chloro-2-(3-chloropropyl)benzene as a precursor in active pharmaceutical ingredient (API) synthesis

Application Notes & Protocols

Topic: 1-Chloro-2-(3-chloropropyl)benzene: A Specialized Precursor for the Synthesis of Tricyclic Active Pharmaceutical Ingredient (API) Scaffolds

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-Chloro-2-(3-chloropropyl)benzene as a strategic precursor in the synthesis of active pharmaceutical ingredients. The core focus is on its utility in constructing chloro-substituted dibenzo[a,d]cycloheptene scaffolds, which are central to numerous tricyclic antidepressant (TCA) drugs. We will elucidate the mechanistic principles, provide a detailed, field-proven protocol for a key intramolecular cyclization reaction, discuss downstream synthetic potential, and outline critical safety and handling procedures.

Introduction: The Strategic Value of a Bifunctional Precursor

The synthesis of complex Active Pharmaceutical Ingredients (APIs) relies on the strategic selection of starting materials that offer efficient pathways to desired molecular scaffolds.[][2] 1-Chloro-2-(3-chloropropyl)benzene is a bifunctional precursor uniquely suited for the construction of the seven-membered ring system found in many tricyclic drugs, such as analogues of Amitriptyline and Nortriptyline.[3][4]

The molecule's design is elegant in its utility:

-

The (3-chloropropyl) Group: This alkyl halide chain is the primary reactive site for forming the seven-membered ring. Under Lewis acid catalysis, it serves as an electrophile precursor for an intramolecular Friedel-Crafts reaction.

-

The ortho-Chloro Group: This substituent on the benzene ring serves two purposes. First, it deactivates the aromatic ring, which can help control the reactivity and regioselectivity of the cyclization. Second, it remains in the final product, providing a handle for further functionalization or directly contributing to the pharmacological profile of the target API. Chlorine-containing molecules represent a significant portion of FDA-approved drugs, highlighting the element's importance in medicinal chemistry.[5]

This guide will focus on the pivotal transformation of this precursor into a chloro-substituted dibenzosuberone analogue, a key intermediate for a variety of tricyclic APIs.[3][6]

Core Application: Intramolecular Friedel-Crafts Cyclization

The primary application of 1-Chloro-2-(3-chloropropyl)benzene in API synthesis is to serve as a substrate for an intramolecular Friedel-Crafts cyclization to form a tricyclic ketone. This reaction is a powerful and efficient method for creating the core dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) skeleton.

Mechanistic Rationale: Engineering the Cyclization

The choice of an intramolecular Friedel-Crafts reaction is predicated on its efficiency in forming cyclic systems. The causality behind the key experimental choices is as follows:

-

Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃): A strong Lewis acid is required to activate the chloropropyl chain. It coordinates with the terminal chlorine atom, polarizing the C-Cl bond and facilitating its departure to form a secondary carbocation. This electrophilic center is positioned to be attacked by the electron-rich benzene ring.

-

Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture. Water will react with and deactivate the Lewis acid catalyst, quenching the reaction. Therefore, the use of dry solvents and an inert atmosphere (e.g., Nitrogen or Argon) is paramount for success.

-

Controlled Temperature: The reaction is typically exothermic. Slow addition of the precursor to the Lewis acid slurry allows for effective heat dissipation, preventing side reactions such as polymerization or rearrangement. The reaction is often run at slightly elevated temperatures to ensure a reasonable reaction rate.

The overall mechanism proceeds via the formation of an electrophile which is then attacked by the aromatic ring, followed by deprotonation to restore aromaticity.

Note: The above mechanism depicts the formation of the hydrocarbon scaffold. For the synthesis of dibenzosuberone, a related precursor such as 2-(2-phenylethyl)benzoic acid is typically cyclized with a strong acid like polyphosphoric acid.[3] The principle of intramolecular electrophilic aromatic substitution, however, remains the same.

Detailed Experimental Protocol: Synthesis of a Chloro-Substituted Dibenzosuberone Analogue

This protocol describes the synthesis of a chloro-substituted dibenzosuberone derivative, a key intermediate, via an intramolecular Friedel-Crafts reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Chloro-2-(3-chloropropyl)benzene | Synthesis Grade (≥98%) | Varies | Ensure anhydrous. |

| Aluminum Chloride (AlCl₃) | Anhydrous (≥99%) | Sigma-Aldrich | Handle in a glovebox or under inert gas. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ACS Grade | Fisher Scientific | Dry over molecular sieves before use. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For quenching. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Varies | For drying organic layers. |

| Hexanes | ACS Grade | Varies | For crystallization/purification. |

| Ethyl Acetate | ACS Grade | Varies | For chromatography. |

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reactor Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Catalyst Suspension: In a dry, inert atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane to create a stirrable slurry.

-

Precursor Addition: Dissolve 1-Chloro-2-(3-chloropropyl)benzene (1.0 equivalent) in anhydrous dichloromethane and charge it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes.

-

Causality Note: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of polymeric byproducts.

-

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 40°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0°C in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.

-

Causality Note: This highly exothermic step neutralizes the AlCl₃ catalyst and protonates any intermediates. Extreme caution is required.

-

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with 1M HCl, water, and finally a saturated sodium bicarbonate solution to remove any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Downstream API Synthesis Potential

The synthesized chloro-dibenzosuberone is a versatile intermediate. It can be readily converted into various TCAs. A common route involves a Grignard reaction at the ketone, followed by dehydration and amination to install the characteristic dimethylaminopropyl side chain of Amitriptyline.

Safety, Handling, and Waste Disposal